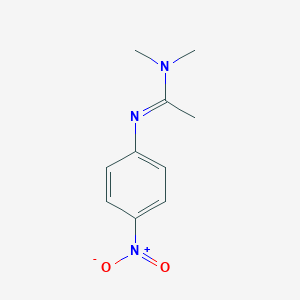

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

Description

BenchChem offers high-quality N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXZMKAOUGQCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N'-(4-nitrophenyl)-N,N-dimethylacetimidamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of N'-(4-nitrophenyl)-N,N-dimethylacetimidamide, a molecule possessing structural motifs of significant interest in medicinal chemistry. The presence of both a nitroaromatic group and an acetamidine functionality suggests a potential for diverse biological activities. This document will delve into a plausible synthetic route, analytical characterization, and the rationale behind its potential applications in the field of drug development.

Introduction: The Chemical and Pharmacological Rationale

N'-(4-nitrophenyl)-N,N-dimethylacetimidamide (IUPAC name) is a substituted amidine derivative. The core structure comprises a central acetimidamide moiety, N-substituted with a 4-nitrophenyl group and N,N-disubstituted with methyl groups.

The amidine functional group is a key structural feature in many biologically active compounds, acting as a bioisostere for carbonyls and possessing unique hydrogen bonding capabilities due to its nitrogen-carbon-nitrogen backbone.[1] Amidine-containing molecules have shown promise as antibacterial and antiproliferative agents.[1]

The 4-nitrophenyl group is a common substituent in pharmacologically active molecules. Nitroaromatic compounds are known to play a significant role in drug design, influencing the pharmacokinetic and pharmacodynamic properties of a drug.[2][3] The electron-withdrawing nature of the nitro group can impact a molecule's stability, solubility, and receptor binding affinity.[2] Furthermore, the nitro group can be bioreduced in biological systems to form reactive intermediates, a mechanism central to the action of some antimicrobial and anticancer drugs.[4]

The combination of these two pharmacophores in N'-(4-nitrophenyl)-N,N-dimethylacetimidamide makes it a compelling candidate for investigation in drug discovery programs.

Synthesis of N'-(4-nitrophenyl)-N,N-dimethylacetimidamide

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis involves two key steps:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt): Reaction of 4-nitrobenzonitrile with ethanol in the presence of anhydrous hydrogen chloride.

-

Amination of the Pinner Salt: Reaction of the intermediate imidate ester hydrochloride with dimethylamine to yield the target amidine.

Diagram of the Proposed Synthetic Workflow:

Sources

tautomerism in N,N-dialkyl-N'-aryl amidines

An In-Depth Technical Guide to Tautomerism in N,N-dialkyl-N'-aryl amidines

Abstract

N,N-dialkyl-N'-aryl amidines are a pivotal class of compounds whose utility in medicinal chemistry, organocatalysis, and materials science is profoundly influenced by their structural dynamics. A key feature of these molecules is their existence as a mixture of tautomers in equilibrium. This guide provides an in-depth exploration of the prototropic , detailing the structural characteristics of the tautomers, the intricate interplay of factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. By synthesizing foundational principles with field-proven methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this fundamental chemical phenomenon.

Introduction: The Amidine Functional Group and Prototropic Tautomerism

Amidines are nitrogen analogues of carboxylic acids, characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another.[1] Their rich chemistry and strong basicity make them valuable synthons and functional motifs in a wide array of applications, from pharmaceuticals to catalysts.[2][3]

A critical aspect of amidine chemistry is prototropic tautomerism, an isomerization reaction involving the migration of a proton.[4] In the case of N,N-dialkyl-N'-aryl amidines, the mobile proton is located on one of the two nitrogen atoms of the amidine core, leading to an equilibrium between two distinct tautomeric forms. Understanding and controlling this equilibrium is paramount, as the individual tautomers can exhibit significantly different physicochemical properties, including basicity, lipophilicity, hydrogen bonding capability, and receptor binding affinity.

The Tautomeric Equilibrium in N,N-dialkyl-N'-aryl amidines

The tautomerism in this class of amidines involves the transfer of a proton between the sp²-hybridized (imino) nitrogen and the sp³-hybridized (amino) nitrogen. This results in an equilibrium between two forms:

-

Tautomer A (Aryl-imino form): The aryl group is attached to the imino nitrogen (C=N-Ar), and the dialkyl groups are on the amino nitrogen.

-

Tautomer B (Aryl-amino form): The aryl group is attached to the amino nitrogen (NH-Ar), and the dialkyl groups are on the imino nitrogen.

The position of this equilibrium, quantified by the tautomeric equilibrium constant (KT = [Tautomer A]/[Tautomer B]), is not fixed. It is highly sensitive to a delicate balance of electronic, steric, and environmental factors.

Caption: The tautomeric equilibrium of N,N-dialkyl-N'-aryl amidines.

Core Directive: Factors Influencing Tautomeric Equilibrium

A nuanced understanding of the factors that shift the tautomeric equilibrium is essential for rational molecular design. These factors can be leveraged to favor a specific tautomer with desired properties.

Electronic Effects of Aryl Substituents

The electronic nature of substituents on the N'-aryl ring plays a dominant role in determining the tautomeric preference.

-

Causality: The relative basicity of the two nitrogen atoms is the primary determinant. Electron-withdrawing groups (EWGs) such as -NO₂ or -CN on the aryl ring decrease the basicity of the nitrogen to which the aryl group is attached. Conversely, electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂ increase its basicity.

-

Field Insight: The equilibrium will shift to favor the tautomer where the proton resides on the more basic nitrogen atom. Therefore, EWGs on the aryl ring decrease the basicity of the N'-aryl nitrogen, causing the proton to preferentially reside on the N,N-dialkyl nitrogen. This favors the Aryl-imino form (Tautomer A) . Conversely, EDGs favor the Aryl-amino form (Tautomer B) . The influence of substituents on the tautomeric equilibrium constant can often be correlated using Hammett plots.[5][6]

Steric Effects of N,N-dialkyl Groups

The size of the alkyl groups on the amino nitrogen can introduce steric hindrance that influences the planarity and stability of the tautomers.

-

Causality: A bulky dialkylamino group can sterically disfavor the planarity required for optimal conjugation in the aryl-amino tautomer (Tautomer B).

-

Field Insight: While electronic effects are often dominant, significant steric bulk from the alkyl groups (e.g., diisopropyl vs. dimethyl) can introduce a bias, though this effect is generally less pronounced than strong electronic influences from the aryl ring.

Solvent Effects

The surrounding solvent medium has a profound impact on the tautomeric equilibrium through polarity and specific interactions like hydrogen bonding.[7][8]

-

Causality: Polar solvents tend to stabilize the more polar tautomer. The aryl-amino form (Tautomer B) is generally more polar than the aryl-imino form (Tautomer A) due to the N-H bond. Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors or acceptors, selectively stabilizing one tautomer over the other.[9][10]

-

Field Insight: An increase in solvent polarity typically shifts the equilibrium toward the more polar aryl-amino tautomer (Tautomer B). In protic solvents, this effect is amplified. Conversely, in non-polar, aprotic solvents (e.g., hexane, CCl₄), the less polar aryl-imino tautomer (Tautomer A) is often favored.[11] This solvent-dependent behavior is a critical consideration in drug development, as the biological environment is aqueous and polar.

Temperature

The tautomeric interconversion is a thermodynamic equilibrium, and as such, it is sensitive to temperature. The direction of the shift depends on the enthalpy change (ΔH°) of the isomerization. Variable-temperature experiments are a key tool for studying the kinetics and thermodynamics of the proton transfer process.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is required for the unambiguous characterization of the tautomeric system.

Caption: General workflow for the study of amidine tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[12][13] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

-

Expertise & Experience: The key is to identify diagnostic signals. In ¹H NMR, the chemical shifts of the N-H proton (if observable), the α-protons of the N-alkyl groups, and the aromatic protons are sensitive to the tautomeric state. In ¹³C NMR, the chemical shift of the amidine carbon (N-C=N) is particularly informative. The rate of proton exchange relative to the NMR timescale determines the spectral appearance:

-

Slow Exchange: Two distinct sets of signals, one for each tautomer. The ratio (KT) can be determined directly by integrating the corresponding signals.

-

Fast Exchange: A single, averaged set of signals. The chemical shifts are a weighted average of the individual tautomer shifts.

-

Intermediate Exchange: Broadened signals, often indicating that the system is approaching coalescence.

-

-

Trustworthiness (Self-Validation): Variable-Temperature NMR (VT-NMR) is a self-validating protocol. By lowering the temperature, a fast exchange system can often be "frozen out" into the slow exchange regime, allowing for direct observation and quantification of both tautomers. Conversely, raising the temperature can coalesce separate signals, confirming they belong to species in dynamic equilibrium.

Protocol: VT-¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the amidine (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of Toluene-d₈ or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical as it influences the equilibrium.[7]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify potential diagnostic signals for each tautomer (e.g., N-CH₃ signals).

-

Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Monitoring Spectral Changes: Observe the signals for sharpening, splitting, or significant shifts. Continue cooling until two distinct sets of signals are resolved (slow exchange regime) or the solvent freezing point is approached.

-

Quantification: In the slow exchange regime, carefully integrate a pair of well-resolved signals corresponding to the two tautomers. Calculate KT as the ratio of the integrals.

-

High-Temperature Acquisition (Optional): If starting in slow exchange, warm the sample in increments above ambient temperature to observe the coalescence of the signals, confirming the dynamic process.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique for quantifying the tautomeric equilibrium, especially for systems in fast exchange on the NMR timescale.[11][14]

-

Expertise & Experience: The two tautomers possess different chromophores and conjugation systems, leading to distinct absorption spectra. Tautomer A (Aryl-imino) often has a different λmax and molar absorptivity (ε) compared to Tautomer B (Aryl-amino). By measuring the spectrum of the mixture and knowing (or estimating) the spectra of the individual "locked" tautomers (through model compounds), the equilibrium constant can be determined.

-

Trustworthiness (Self-Validation): The analysis relies on the Beer-Lambert law. Performing measurements at multiple wavelengths and ensuring a consistent KT value provides validation. Furthermore, changing the solvent and observing a shift in the absorption bands that correlates with the expected shift in equilibrium (e.g., a shift towards the more polar tautomer's λmax in a more polar solvent) validates the assignments.[15]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, high-resolution structural information, but it is crucial to remember its limitations.

-

Expertise & Experience: This technique provides the unambiguous structure of the tautomer that preferentially crystallizes from a specific solvent system.[16][17] It reveals precise bond lengths, confirming the location of the double bond (C=N) and the proton on the specific nitrogen atom in the solid state.[18]

-

Trustworthiness (Self-Validation): The solid-state structure may not be representative of the major tautomer in solution. Crystal packing forces and strong intermolecular interactions (like hydrogen bonding) in the lattice can stabilize a minor tautomer.[19] Therefore, crystallographic data must always be interpreted in conjunction with solution-state data (e.g., NMR) to get a complete picture.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and rationalizing experimental findings.[20][21]

-

Expertise & Experience: By calculating the Gibbs free energies (ΔG) of the optimized geometries of both tautomers, one can predict the tautomeric equilibrium constant (ΔG = -RT ln KT). It is essential to include solvent effects using a polarizable continuum model (PCM) to achieve results that are comparable to solution-phase experiments.[7]

-

Trustworthiness (Self-Validation): The accuracy of the prediction is highly dependent on the chosen functional and basis set. The protocol is self-validating when the computational predictions (e.g., relative energies, predicted NMR chemical shifts) show strong correlation with experimental data across a series of related compounds.

Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Building: Construct 3D models of both Tautomer A and Tautomer B.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Solvation Modeling: Re-optimize the geometries and perform frequency calculations using a continuum solvation model (e.g., CPCM or SMD) that matches the experimental solvent.

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent.

-

Equilibrium Prediction: Calculate the relative free energy (ΔG = GTautomer A - GTautomer B) and use it to predict the equilibrium constant KT.

Data Presentation: Quantifying the Equilibrium

Summarizing quantitative data in a structured format is crucial for comparison and analysis.

Table 1: Influence of Aryl Substituent and Solvent on Tautomeric Constant (KT) for a Hypothetical N,N-dimethyl-N'-arylbenzamidine at 298 K.

| p-Aryl Substituent (X) | Solvent | KT ([Aryl-imino]/[Aryl-amino]) | Predominant Tautomer | Analytical Method |

| -NO₂ | Toluene-d₈ | 15.2 | Aryl-imino | ¹H NMR |

| -NO₂ | Acetonitrile-d₃ | 8.5 | Aryl-imino | ¹H NMR |

| -H | Toluene-d₈ | 2.1 | Aryl-imino | ¹H NMR |

| -H | Acetonitrile-d₃ | 0.9 | Mixture | ¹H NMR |

| -OCH₃ | Toluene-d₈ | 0.3 | Aryl-amino | ¹H NMR |

| -OCH₃ | Acetonitrile-d₃ | 0.1 | Aryl-amino | ¹H NMR |

Implications in Drug Development and Materials Science

The tautomeric state of an N,N-dialkyl-N'-aryl amidine is not an academic curiosity; it has profound real-world consequences.

-

Drug Development: The two tautomers are distinct chemical entities with different shapes, hydrogen bonding patterns, and electrostatic potentials. One tautomer may bind to a biological target (e.g., an enzyme or receptor) with high affinity, while the other is inactive. Understanding the tautomeric preference in a physiological (aqueous) environment is therefore critical for structure-activity relationship (SAR) studies and rational drug design.

-

Materials Science: The ability to switch the tautomeric state using external stimuli (e.g., solvent, light, or temperature) opens possibilities for creating molecular switches and smart materials. The different electronic properties of the tautomers can be harnessed in the design of functional dyes or electronic components.

Conclusion

The tautomerism of N,N-dialkyl-N'-aryl amidines is a complex equilibrium governed by a subtle interplay of electronic, steric, and solvent effects. A comprehensive characterization requires a synergistic approach, combining the solution-state insights from NMR and UV-Vis spectroscopy, the definitive solid-state information from X-ray crystallography, and the predictive power of computational modeling. For researchers in drug discovery and materials science, mastering the principles that control this tautomeric balance is a key step toward the rational design of molecules with precisely tailored functions and properties.

References

-

Kozak, M., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(29), 18998–19010. [Link][7][8][9]

-

Ghattas, W., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. NIH Public Access, 56(27), 4109-4111. [Link][22]

-

Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(10), 2811–2818. [Link][12][13]

-

Zahedi, E., et al. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 15(7), 807-816. [Link][20][21]

-

Taft, R. W., et al. (1996). Application of experimental (FT-ICR) and theoretical (AM1) methods to the study of proton-transfer reactions for tautomerizing amidines in the gas phase. Analytical and Bioanalytical Chemistry, 355(3-4), 412-414. [Link][23]

-

Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link][2]

-

Cyrański, M. K., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(23), 5768. [Link][10]

-

Raczyńska, E. D. (1998). Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase. Journal of Chemical Research, Synopses, (7), 364-365. [Link][5]

-

Spiessens, L. I., & Anteunis, M. J. O. (1982). NMR Studies on Imidines. VI. 1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. Bulletin des Sociétés Chimiques Belges, 91(9), 731-740. [Link][24]

-

Chua, S. O., Cook, M. J., & Katritzky, A. R. (1975). Substituent Effects in Tautomerism. Part 11.l para-Substitution in N- Phenylamid ines. Journal of the Chemical Society, Perkin Transactions 2, (5), 546-550. [Link][11]

-

Spiessens, L. I., & Anteunis, M. J. O. (1982). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate. [Link][25]

-

Spiessens, L. I., & Anteunis, M. J. O. (1982). NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. ResearchGate. [Link][26]

-

Dickie, D. A., et al. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C: Structural Chemistry, 79(4), 133-142. [Link][16]

-

Dickie, D. A., et al. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. PubMed, 79(Pt 4), 133-142. [Link][17]

-

Dickie, D. A., et al. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. ResearchGate. [Link][18]

-

Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis. [Link][1]

-

Oziminski, W. P., & Dobrowolski, J. C. (2019). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 24(21), 3949. [Link][4]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. . [Link][27]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link][3]

-

Raczyńska, E. D. (1986). Prediction of tautomeric equilibria for N-arylamidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1189-1192. [Link][6]

-

Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2528–2533. [Link][14]

-

Gâz, A., et al. (2022). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. International Journal of Molecular Sciences, 23(2), 940. [Link][15]

-

Thompson, A. L., et al. (2022). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 27(19), 6724. [Link][19]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A802613K [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Substituent effects in tautomerism. Part 11. para-Substitution in N-phenylamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]

- 20. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application of experimental (FT-ICR) and theoretical (AM1) methods to the study of proton-transfer reactions for tautomerizing amidines in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Amidine synthesis by imidoylation [organic-chemistry.org]

Methodological & Application

using N'-(4-nitrophenyl)acetamidine as a precursor for heterocycles

Application Note: High-Efficiency Heterocycle Synthesis Using N'-(4-nitrophenyl)acetamidine

Part 1: Executive Summary & Strategic Value

N'-(4-nitrophenyl)acetamidine (CAS: 104-04-1 derivative) represents a specialized "push-pull" building block in heterocyclic chemistry. Unlike simple acetamidines, the inclusion of the 4-nitrophenyl moiety introduces a strong electron-withdrawing group (EWG) that modulates the nucleophilicity of the amidine nitrogens.

Key Advantages:

-

Regiocontrol: The electronic bias distinguishes the two nitrogen atoms (

vs. -

Post-Cyclization Utility: The nitro group serves as a "masked" amine. Once the heterocycle is formed, the nitro group can be reduced to an aniline, providing a handle for further functionalization (e.g., amide coupling, reductive amination) in late-stage drug discovery.

-

Versatility: It serves as a [N-C-N] 1,3-binucleophile, granting access to pyrimidines, imidazoles, and quinazolines.

Part 2: Chemical Profile & Precursor Synthesis

Before initiating heterocycle synthesis, ensure high purity of the amidine precursor. Commercial supplies can vary; in-house synthesis is recommended for critical campaigns.

Compound Structure:

-

Formula:

-

Core Reactivity: The unsubstituted amino group (

) is the primary nucleophile (soft), while the aryl-substituted nitrogen is significantly deactivated.

Protocol A: Synthesis of N'-(4-nitrophenyl)acetamidine

Method: Orthoester Condensation (High Purity Route)

Reagents:

-

4-Nitroaniline (1.0 eq)

-

Triethyl orthoacetate (1.5 eq)

-

Acetic acid (catalytic, 5 mol%)

-

Solvent: Toluene or Ethanol

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 4-nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).

-

Addition: Add triethyl orthoacetate (24.3 g, 150 mmol) and glacial acetic acid (0.3 mL).

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor the collection of ethanol in the trap. -

Workup: Cool the mixture to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 20% volume and add hexanes.

-

Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/EtOAc.

-

Validation: Check purity via HPLC (>98% required for cyclization).

Part 3: Core Applications & Protocols

Application 1: Regioselective Synthesis of Pyrimidines

Target: 4,6-Dimethyl-2-(4-nitrophenylamino)pyrimidine

The reaction with 1,3-dicarbonyls is the "gold standard" application. The unsubstituted

Mechanism: The reaction proceeds via a Pinner-type condensation.[1] The amidine functions as a 1,3-binucleophile reacting with a 1,3-dielectrophile (diketone).

Protocol:

-

Dissolution: Dissolve N'-(4-nitrophenyl)acetamidine (1.0 eq, 10 mmol) in Ethanol (20 mL).

-

Base Activation: Add Sodium Ethoxide (NaOEt) (1.2 eq). Note: The base deprotonates the amidine HCl salt if used, or enhances nucleophilicity.

-

Electrophile Addition: Add Acetylacetone (1.1 eq, 11 mmol) dropwise at room temperature.

-

Cyclization: Reflux the mixture (

) for 6 hours. -

Isolation: Pour the hot solution into ice water (100 mL). The pyrimidine derivative will precipitate.

-

Yield: Typical yields range from 80–92%.

Table 1: Optimization of Pyrimidine Synthesis

| Solvent | Base | Temperature | Yield (%) | Notes |

| Ethanol | NaOEt | Reflux | 88% | Standard conditions. |

| DMF | 75% | Harder workup. | ||

| Water | NaOH | Reflux | 60% | Green chemistry, lower yield. |

| Toluene | PTSA | Reflux | 45% | Acid catalysis is less effective here. |

Application 2: Synthesis of Imidazoles

Target: 1-(4-nitrophenyl)-2-methyl-4-phenylimidazole

Reaction with

Protocol:

-

Mix: Combine N'-(4-nitrophenyl)acetamidine (1.0 eq) and Phenacyl bromide (1.0 eq) in DMF.

-

Base: Add

(2.5 eq). -

Heat: Stir at

for 8 hours. -

Workup: Dilute with water, extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways available to the amidine precursor based on the choice of electrophile.

Figure 1: Divergent synthetic pathways for N'-(4-nitrophenyl)acetamidine. Blue indicates the precursor; Green, Yellow, and Red indicate the heterocyclic products.

Part 5: Troubleshooting & Expert Tips

-

Solubility Issues: The nitro group decreases solubility in non-polar solvents. If the starting material does not dissolve in ethanol, switch to 2-Methoxyethanol or DMF .

-

Regioselectivity: In reactions with unsymmetrical 1,3-diketones (

), the unsubstituted amidine nitrogen ( -

Handling: The nitro group is sensitive to harsh reducing conditions. Avoid using

if you intend to keep the nitro group intact. Use mild bases (

Part 6: References

-

Synthesis of Quinazolinones via Amidine Arylation Li, B., et al. (2013). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation.[2] Journal of Organic Chemistry. [2]

-

General Pyrimidine Synthesis from Amidines Organic Chemistry Portal. Pyrimidine Synthesis: Recent Literature.

-

Imidazole Synthesis from Amidines and Alpha-Haloketones Facile Synthesis of Optically Active Imidazole Derivatives.

-

Properties of N-(4-nitrophenyl)acetamide (Precursor Data) PubChem Compound Summary for CID 7691.

Sources

Application Note: Strategic Deployment of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Strategic Rationale

In the context of Fragment-Based Drug Discovery (FBDD), N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide (hereafter referred to as Frag-207-NO2 ) represents a "privileged structure" motif. Unlike random library members, this fragment is pre-encoded with high-value pharmacophoric features—specifically the amidine group—which serves as a validated mimic for the guanidinium side chain of Arginine.

Why this Fragment?

-

Arginine Mimicry: The amidine moiety forms bidentate salt bridges with Aspartate or Glutamate residues, making it an ideal anchor for Serine Proteases (S1 pocket targeting) and GPCRs (orthosteric or allosteric sites).

-

Electronic Tuning: The para-nitro group is strongly electron-withdrawing. This lowers the pKa of the amidine relative to alkyl amidines (typically pKa ~12), bringing it closer to the physiological range (pKa ~7–9). This modulation allows the fragment to explore protonation-dependent binding events that standard benzamidines cannot.

-

Synthetic Versatility: The nitro group is a "masked" aniline. Post-crystallography, it can be chemically reduced to an amine, providing a vector for rapid library expansion via amide coupling or reductive amination.

Part 2: Physicochemical Profiling

Before screening, the fragment must be characterized to ensure assay fidelity.

Table 1: Key Physicochemical Properties[1]

| Property | Value | Implication for FBDD |

| Molecular Weight | 207.23 Da | Ideal "Rule of 3" compliance; leaves significant headroom for growing. |

| H-Bond Donors | 0 (if neutral) / 1-2 (protonated) | Protonation state at pH 7.4 is critical for binding mode. |

| H-Bond Acceptors | 3 (Nitro group + Amidine N) | Nitro group often engages in water-mediated H-bonds. |

| cLogP | ~1.66 | Good solubility in DMSO; moderate aqueous solubility. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding (rigid core). |

| pKa (Predicted) | ~7.5 – 8.5 | Critical: Exists as an equilibrium of neutral/charged species at pH 7.4. |

Part 3: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (

Reagents:

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Note: Avoid phosphate buffers if exploring calcium-dependent targets.

-

Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

-

Ligand: Frag-207-NO2 (100 mM stock in 100% DMSO).

Step-by-Step Methodology:

-

Protein Immobilization:

-

Target immobilization level: 3000–5000 RU .

-

Reasoning: Fragments are low molecular weight. High density is required to see adequate signal (

). -

Theoretical

.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running at 5% DMSO.

-

Critical: Frag-207-NO2 is hydrophobic enough that bulk refractive index mismatches can mask binding.

-

-

Injection Cycle:

-

Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000

M. -

Contact Time: 30s (fast on).

-

Dissociation Time: 30s (fast off).

-

Flow Rate: 30

L/min.

-

-

Data Analysis:

-

Fit to a 1:1 Steady State Affinity model .

-

Quality Check: If the binding isotherm does not saturate at 1 mM, fix

to the theoretical value to estimate

-

Protocol B: Ligand-Observed NMR (Saturation Transfer Difference - STD)

Objective: Validate binding and map the epitope (which part of the molecule touches the protein).

Setup:

-

Protein Conc: 10

M.[1] -

Fragment Conc: 500

M (50:1 excess). -

Buffer: 50 mM Phosphate buffer pH 7.4, 10%

.

Workflow:

-

Reference Spectrum: Acquire 1D

H NMR of the fragment alone. Assign the dimethyl protons (~3.0 ppm) and aromatic protons (~7-8 ppm). -

On-Resonance Irradiation: Irradiate protein methyls at -0.5 ppm or aromatic residues at 10-12 ppm (Gaussian pulse train, 2s saturation).

-

Off-Resonance Irradiation: Irradiate at 30 ppm (control).

-

Subtraction: (Off-Resonance) - (On-Resonance).

-

Interpretation:

-

Signal Appearance: If the aromatic peaks of Frag-207-NO2 appear in the difference spectrum, the phenyl ring is in contact with the protein.

-

Dimethyl Signal: If the dimethyl group shows strong STD effect, it indicates the amidine tail is buried.

-

Part 4: Fragment Evolution Strategy (SAR)

Once binding is confirmed (typically

Evolution Workflow Diagram

Caption: Logical flow for evolving Frag-207-NO2 from a millimolar binder to a nanomolar lead.

Synthetic Pathway for Expansion

-

Reduction:

-

Reaction: Frag-207-NO2 +

(Pd/C) or -

Note: The amidine group is generally stable to catalytic hydrogenation under mild conditions.

-

-

Library Generation:

-

Use the new aniline handle to couple with a library of 50–100 carboxylic acids.

-

Target: Reach into adjacent pockets (e.g., S2/S3 sites in proteases) identified by crystallography.

-

Part 5: References

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

-

Sigma-Aldrich. Product Specification: N,N-DIMETHYL-N'-(4-NITROPHENYL)ETHANIMIDAMIDE (CAS 119724-89-9).[2]Link

-

PubChem. Compound Summary: N-(4-nitrophenyl)acetamide (Structural Analog Data).Link

-

Jahnke, W., et al. (2002). Second-site NMR screening and linker design. Current Opinion in Chemical Biology. (Foundational text on linking fragments like amidines).

Sources

Troubleshooting & Optimization

preventing hydrolysis of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide during workup

Ticket Subject: Preventing Hydrolysis of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide Case ID: 49201-NITRO-AMIDINE Status: Open Priority: High (Product Instability)[1]

Executive Summary

You are encountering stability issues with N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide (CAS: 119724-89-9).[1] This compound belongs to the class of electron-deficient N-aryl amidines.[1]

The Core Problem: While alkyl amidines are generally robust bases (pKa ~12), the 4-nitrophenyl group dramatically alters the electronic landscape. It acts as a strong electron-withdrawing group (EWG), making the amidine carbon significantly more electrophilic and susceptible to nucleophilic attack by water. Furthermore, the EWG lowers the basicity of the imine nitrogen, making the compound less stable in acidic media than typical amidines.

Immediate Action Required:

-

Stop using standard acidic silica gel for purification.

-

Maintain a pH > 9.0 during aqueous workup.

-

Avoid heat during solvent removal.

Part 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the specific pathways driving the decomposition of this molecule.

The "Nitro-Activation" Effect

The 4-nitro group pulls electron density from the aromatic ring, which in turn pulls density from the imine nitrogen (

-

Acidic Hydrolysis (Fastest): Even weak acids (like silica silanols) protonate the imine nitrogen. This creates a cationic species where the central carbon is extremely susceptible to water attack.

-

Neutral/Basic Hydrolysis: Due to the electron-deficiency caused by the nitro group, the carbon is reactive enough to be attacked by hydroxide or even water at elevated temperatures, leading to the formation of 4-nitroaniline and dimethylacetamide.

Hydrolysis Pathway Diagram

The following diagram illustrates the critical failure points where water cleaves the amidine bond.

Caption: Figure 1. Mechanistic pathway showing the acid-catalyzed activation (red path) which is the primary cause of loss during silica chromatography.

Part 2: Optimized Workup Protocol

This protocol is designed to keep the amidine in its neutral, hydrophobic state and minimize contact with water.

Quenching & Extraction

Objective: Remove reaction solvents/reagents without triggering hydrolysis.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 0°C to 4°C | Kinetic control. Hydrolysis rates drop significantly at lower temperatures. |

| Buffer System | Sat. | Maintains pH 9-10.[1] Prevents protonation of the amidine (keeping it in organic phase) while neutralizing any acidic byproducts. |

| Solvent | EtOAc or DCM | Good solubility for the amidine; poor solubility for the hydrolysis byproduct (dimethylacetamide) in the presence of water. |

| Drying Agent | Avoid |

Step-by-Step Procedure

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dilute with cold Ethyl Acetate (EtOAc).

-

Quench by slowly adding cold saturated aqueous

.-

Critical Check: Measure pH of the aqueous layer. It must be pH > 8. If lower, add 1M NaOH dropwise until pH ~10.

-

-

Separate layers immediately. Do not let the mixture stir for prolonged periods.

-

Wash the organic layer once with Brine (

) to remove bulk water. -

Dry over anhydrous

(preferred) or -

Filter and concentrate under reduced pressure at < 35°C .

Part 3: Purification (The "Silica Trap")

Standard silica gel (pH ~4-5) is the #1 cause of yield loss for this compound. The acidic silanol groups protonate the amidine, trapping it on the column (streaking/tailing) and catalyzing hydrolysis in situ.

Decision Matrix: Choosing the Right Stationary Phase

Caption: Figure 2.[1] Purification decision tree highlighting the necessity of avoiding acidic stationary phases.

Protocol: Preparation of Neutralized Silica

If you must use silica gel chromatography, you must deactivate the acidic sites.

-

Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

-

Deactivation: Add 1% to 5% Triethylamine (

) to the slurry. Stir for 5 minutes. -

Packing: Pour the column with this amine-doped solvent.

-

Elution: Run the column using eluent containing 1%

.-

Note: The triethylamine competes for the acidic silanol sites, protecting your amidine product.

-

Alternative: Use Basic Alumina (Brockmann Grade III) . This is naturally basic and prevents acid-catalyzed hydrolysis entirely.[1]

Part 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that stays at the baseline. What is it?

A: This is likely 4-nitroaniline (hydrolysis product) or the protonated amidine salt stuck to the silica.

-

Diagnosis: Spray the TLC with ninhydrin or visualize under UV. 4-nitroaniline is distinctively yellow/orange.[1]

-

Fix: Repeat the workup with colder buffers and ensure your TLC solvent contains 1%

to move the amine/amidine spots.

Q2: Can I use 1M HCl to remove unreacted amine starting material?

A: NO. While acid washes are standard for removing amines, your product is an amidine. Washing with 1M HCl will protonate your product, pulling it into the aqueous layer where it will rapidly hydrolyze.

-

Alternative: If you have unreacted 4-nitroaniline, it is difficult to remove by extraction.[1] Rely on recrystallization (ethanol/heptane) or chromatography on neutralized silica.

Q3: My product turned from a solid to an oil after rotovap.

A: This often indicates residual solvent (DMA/DMF) or partial hydrolysis .

-

Check: Run an NMR.[2][3] If you see a singlet at ~2.1 ppm (acetic acid/acetamide derivative) and aromatic peaks shifting upfield, hydrolysis has occurred.

-

Fix: If it's just solvent, dry under high vacuum (< 1 mbar) for 12 hours. Amidines can form oils if not perfectly pure. Trituration with cold pentane or diethyl ether can induce crystallization.

Q4: What is the estimated pKa of this specific amidine?

A: While alkyl amidines have a pKa ~12, the N'-4-nitrophenyl group lowers the pKa significantly, likely to the range of 6.0 – 7.5 .

-

Implication: This is why pH 9-10 is sufficient for extraction.[1] It also means the compound is a weaker base than expected, but the "nitro-effect" makes the conjugate acid (protonated form) much more electrophilic than standard amidines.

References

-

Amidine Hydrolysis Mechanisms

-

Silica Gel Acidity & Modification

- General Synthesis & Stability of N-Aryl Amidines: Galy, J. P., et al. (1979). Reactivity of N,N-dimethylacetamide dimethyl acetal with aromatic amines. Synthesis. Context: Describes the synthesis conditions which are anhydrous, reinforcing the moisture sensitivity of the product.

-

pKa Estimation of Substituted Amidines

Sources

stability of N-aryl amidines on silica gel chromatography columns

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and purification of N-aryl amidines on silica gel chromatography columns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: Why does my N-aryl amidine show severe streaking or fail to elute from a standard silica gel column?

This is the most common issue encountered and is rooted in a fundamental acid-base incompatibility. N-aryl amidines are highly basic compounds, with pKa values typically in the range of 10-13.[1] Standard silica gel, on the other hand, is acidic due to the presence of silanol groups (Si-OH) on its surface.[2] When your basic amidine is loaded onto the column, it undergoes a strong acid-base interaction with the silanol groups, leading to protonation and the formation of a salt. This salt is now highly polar and binds very strongly to the polar stationary phase, resulting in poor elution, significant band broadening (streaking), and in some cases, irreversible adsorption.[3]

Q2: I suspect my N-aryl amidine is degrading during chromatography. What are the signs and what is the likely mechanism?

The primary degradation pathway for amidines on silica gel is hydrolysis.[1] The silica surface is not only acidic but also has a layer of adsorbed water, creating a microenvironment conducive to hydrolysis. The acidic silanol groups can catalyze the addition of water across the C=N bond, leading to the cleavage of the amidine into the corresponding N-aryl amide and an amine.

Signs of degradation include:

-

Appearance of new spots on TLC: You may observe a new, often more polar, spot that was not present in your crude reaction mixture.

-

Low recovery: A significant portion of your material may be lost on the column.[4]

-

Mixed fractions: Despite a clean separation on TLC, all eluted fractions contain a mixture of your desired product and impurities, suggesting on-column decomposition.[5]

Q3: Should I avoid silica gel entirely for purifying N-aryl amidines?

Not necessarily. While challenging, successful purification is possible if the silica gel's acidity is mitigated. For many routine purifications where the amidine is not exceptionally sensitive, deactivating the silica gel with a basic modifier is a highly effective strategy.[3][6] However, for extremely labile compounds, alternative stationary phases may be a better choice.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the purification of N-aryl amidines on silica gel.

Problem 1: Severe Streaking and Poor Elution

| Primary Cause | Underlying Chemistry | Recommended Solution |

| Strong Acid-Base Interaction | The basic nitrogen atoms of the amidine are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing strong, non-ideal binding. | Deactivate the silica gel. This involves neutralizing the acidic sites. The most common method is to add a small amount of a volatile base to your eluent system, such as 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the polar co-solvent (e.g., methanol).[3][6] This base will preferentially interact with the silanol groups, allowing your neutral amidine to elute properly. |

Problem 2: Low or No Recovery of Compound

| Primary Cause | Underlying Chemistry | Recommended Solution |

| Irreversible Adsorption or On-Column Degradation | The compound binds so strongly that it cannot be eluted with standard solvents, or it completely degrades upon contact with the acidic silica.[5][7] | 1. Perform a Stability Test: Before committing your entire batch to a column, test your compound's stability on a TLC plate (see Protocol 1).[5][8] 2. Use Basified Silica: Prepare a slurry of silica gel with your eluent containing a basic modifier (e.g., 1% TEA in ethyl acetate/hexane) and pack the column with this mixture.[3] 3. Switch Stationary Phase: If the compound is still unstable, consider alternatives like neutral or basic alumina, or reversed-phase silica gel (C18).[6][9] |

Problem 3: Appearance of New Impurities After Column

| Primary Cause | Underlying Chemistry | Recommended Solution |

| Silica-Catalyzed Hydrolysis | The acidic surface of the silica, combined with trace water in solvents, catalyzes the hydrolysis of the amidine to the corresponding amide and amine.[1] | 1. Use Dry Solvents: Ensure your elution solvents are anhydrous. 2. Deactivate the Silica: Adding a base like triethylamine not only prevents strong binding but also raises the local pH, suppressing the acid-catalyzed hydrolysis.[6] 3. Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography. |

Visualizing the Problem

The following diagram illustrates the key interaction responsible for the purification challenges of N-aryl amidines on silica gel.

Caption: Interaction of N-Aryl Amidine with Silica Gel Surface.

Key Experimental Protocols

Protocol 1: Assessing Compound Stability with 2D TLC

This is a critical diagnostic test to determine if your compound is stable on silica gel before running a column.[5][8]

Objective: To distinguish between poor chromatographic conditions and on-plate degradation.

Methodology:

-

Spotting: On a square TLC plate, spot your crude material in the bottom-left corner, about 1 cm from each edge.

-

First Elution: Develop the plate in your chosen eluent system as you normally would.

-

Drying: After the first run, remove the plate and dry it completely under a stream of nitrogen or in a vacuum desiccator to remove all solvent.

-

Rotation: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now on the bottom edge.

-

Second Elution: Develop the plate again using the same eluent system.

-

Analysis:

-

Stable Compound: If your compound is stable, all spots will lie on a 45-degree diagonal line from the origin.

-

Unstable Compound: If your compound is degrading on the silica, you will see new spots that are off the 45-degree diagonal. This confirms that the silica gel itself is causing decomposition.

-

Protocol 2: Column Chromatography with Basified Eluent

This is the standard approach for purifying basic compounds like N-aryl amidines on silica gel.

Objective: To purify an N-aryl amidine while preventing strong binding and degradation.

Methodology:

-

Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). To the more polar solvent (Ethyl Acetate), add 1-2% triethylamine (TEA). For example, for 100 mL of Ethyl Acetate, add 1-2 mL of TEA.

-

Column Packing:

-

Dry Pack: Fill your column with dry silica gel.

-

Wet Pack: Pass several column volumes of your basified eluent (starting with a low polarity mixture, e.g., 95:5 Hexane:EtOAc + 1% TEA) through the silica gel to equilibrate and neutralize it. This pre-equilibration step is crucial.[3]

-

-

Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or your eluent. For best results, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).

-

Elution: Run the column using a gradient of your TEA-containing eluent system, just as you would for a standard flash chromatography separation.

-

Post-Purification: After combining and concentrating your pure fractions, the volatile triethylamine can typically be removed under high vacuum.

Troubleshooting Workflow

Use this decision tree to guide your purification strategy.

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Chemical Shifts of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and prediction of the 1H NMR spectrum of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide, a compound of interest in various chemical research domains. In the absence of direct, published experimental data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds and fundamental principles of NMR spectroscopy to provide a robust predictive framework.

Predicted 1H NMR Chemical Shifts

The predicted 1H NMR chemical shifts for N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with experimental data from analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (N-CH₃) | ~2.9 - 3.1 | Singlet | 3H |

| H-b (N-CH₃) | ~2.9 - 3.1 | Singlet | 3H |

| H-c (C-CH₃) | ~2.1 - 2.3 | Singlet | 3H |

| H-d (Aromatic) | ~6.8 - 7.0 | Doublet | 2H |

| H-e (Aromatic) | ~8.0 - 8.2 | Doublet | 2H |

In-Depth Analysis and Comparative Discussion

The structure of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide presents several distinct proton environments, each influenced by the electronic and steric factors within the molecule.

The 4-Nitrophenyl Moiety: A Classic AA'BB' System

The protons on the 4-nitrophenyl ring are anticipated to exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets.

-

H-e Protons (ortho to -NO₂): The nitro group is a strong electron-withdrawing group, significantly deshielding the adjacent protons (H-e). This effect will shift their resonance to a lower field. For comparison, the protons ortho to the nitro group in p-nitroaniline typically appear around 8.0-8.2 ppm[1][2]. Therefore, a chemical shift in this region is predicted for H-e.

-

H-d Protons (meta to -NO₂): The protons meta to the nitro group (H-d) are less affected by its electron-withdrawing nature and are shielded by the electron-donating effect of the imine nitrogen. In p-nitroaniline, the corresponding protons appear around 6.6-6.8 ppm[1]. The ethanimidamide group is also expected to be electron-donating, thus a similar upfield shift is predicted for H-d.

The Ethanimidamide Methyl Group

The chemical shift of the methyl protons attached to the imine carbon (H-c) is influenced by the double bond character of the C=N bond. In analogous structures like N,N-dimethylacetamide, the acetyl methyl group protons resonate around 2.08 ppm[3][4]. Given the similar electronic environment, a comparable chemical shift of approximately 2.1-2.3 ppm is expected for H-c.

The N,N-Dimethyl Groups: A Note on Rotational Isomers

A key feature of the 1H NMR spectrum of N,N-dimethylamides and related structures is the potential for observing distinct signals for the two N-methyl groups due to hindered rotation around the C-N bond.[5] This bond possesses significant double bond character, creating a barrier to rotation.

-

H-a and H-b Protons: For N,N-dimethylformamide and N,N-dimethylacetamide, the two methyl groups are inequivalent at room temperature and typically appear as two distinct singlets in the range of 2.8-3.0 ppm[3][6][7]. It is therefore highly probable that the N,N-dimethyl protons (H-a and H-b) in the target molecule will also present as two separate singlets in a similar region. The specific chemical shifts will be influenced by the steric and electronic environment created by the N'-(4-nitrophenyl) group.

Standard Operating Protocol for 1H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 1H NMR data for the structural confirmation of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide, the following experimental protocol is recommended.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). b. Apply a 90° pulse. c. Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules). d. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Standard workflow for ¹H NMR spectroscopy.

References

-

Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

-

Chegg. (2020, October 19). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). N.N-Dimethylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 2. chegg.com [chegg.com]

- 3. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N-DIMETHYLFORMAMIDE-D7(4472-41-7) 1H NMR [m.chemicalbook.com]

- 7. N,N-DIMETHYLFORMAMIDE-15N(1449-84-9) 1H NMR [m.chemicalbook.com]

hydrolysis rate comparison of electron-deficient vs electron-rich amidines

This guide provides an in-depth technical analysis of the hydrolysis rates of electron-deficient versus electron-rich amidines, synthesized for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

The hydrolytic stability of amidines is governed by the electrophilicity of the amidine carbon (

-

Electron-Deficient Amidines (EWG-substituted): Exhibit accelerated hydrolysis in basic media. The electron-withdrawing groups (e.g.,

, -

Electron-Rich Amidines (EDG-substituted): Exhibit enhanced stability (retarded hydrolysis) in basic media. Electron-donating groups (e.g.,

, -

Kinetic Baseline: Unsubstituted benzamidinium has a half-life of approximately 300 days at pH 9 (25°C), but this decreases exponentially as pH increases or as electron-withdrawing substituents are added.

Mechanistic Foundations

The hydrolysis of amidines to amides (and subsequently carboxylic acids) proceeds via a tetrahedral intermediate. The rate-determining step (RDS) and active species depend heavily on pH.

A. Base-Catalyzed Hydrolysis (Dominant Pathway)

In basic conditions, the reaction is driven by the nucleophilic attack of the hydroxide ion (

-

Nucleophilic Attack:

attacks the electrophilic carbon of the -

Tetrahedral Intermediate: Formation of a negatively charged intermediate (

).[1] -

Leaving Group Expulsion: Collapse of the intermediate expels the amine (

) or ammonia (

Key Insight: Electron-withdrawing groups (EWGs) stabilize the developing negative charge in the transition state leading to

B. Acid-Catalyzed Hydrolysis

In acidic media, the amidine is fully protonated (

C. Mechanistic Pathway Diagram

Caption: Dual-pathway mechanism showing the dominant base-catalyzed route (Red) accelerated by electron-withdrawing groups, and the acid-catalyzed route (Blue).[1][2][3][4][5][6][7]

Comparative Analysis: Electron-Deficient vs. Electron-Rich

The following data synthesizes kinetic trends based on Hammett Linear Free Energy Relationships (LFER). The reaction constant (

Performance Comparison Table

| Feature | Electron-Deficient Amidines | Electron-Rich Amidines |

| Representative Substituents | ||

| Hammett | Positive ( | Negative ( |

| Relative Hydrolysis Rate ( | High ( | Low ( |

| Half-Life ( | Days to Weeks | Years (Est. >300 days) |

| Dominant Instability Factor | Electrophilicity of | Protonation state (Basicity) |

| Storage Recommendation | Store as salt (HCl/TFA), desiccated, < -20°C | Store as salt, ambient/refrigerated |

Quantitative Case Study: Substituted Benzamidines

Based on pseudo-first-order rate constants (

-

Baseline: Unsubstituted Benzamidine (

): -

Electron-Poor: p-Nitrobenzamidine (

,-

Predicted

times faster. -

Observation: Rapid hydrolysis in pH > 10 buffers.

-

-

Electron-Rich: p-Methoxybenzamidine (

,-

Predicted

times slower. -

Observation: Highly stable in aqueous solution at neutral/mildly basic pH.

-

Critical Insight: For drug development, electron-deficient amidines (often used as bioisosteres for guanidines) represent a stability risk in formulation. They may require lyophilization or formulation at lower pH (pH 4–6) to maintain the protonated, less electrophilic state.

Experimental Protocols

To validate these rates in your specific scaffold, use the following self-validating protocols.

Protocol A: UV-Vis Kinetic Monitoring (High Throughput)

Best for chromophore-containing amidines (e.g., benzamidines).

-

Buffer Preparation: Prepare 50 mM phosphate (pH 7.0) and 50 mM borate (pH 10.0) buffers. Adjust ionic strength to

M with KCl. -

Stock Solution: Dissolve amidine substrate in MeOH or DMSO to 10 mM.

-

Reaction Initiation:

-

Add 2.97 mL of buffer to a quartz cuvette.

-

Inject 30 µL of substrate stock (Final conc: 100 µM).

-

Mix by inversion (dead time < 5s).

-

-

Monitoring:

-

Track absorbance decrease at the amidine

(typically 220–280 nm) or appearance of the amide product. -

Validation: Confirm isosbestic points (indicating clean conversion without side reactions).

-

-

Data Analysis: Fit absorbance vs. time to a pseudo-first-order exponential decay:

.

Protocol B: HPLC-Based Time Course (Universal)

Best for non-chromophoric or complex mixtures.

-

Incubation: Prepare 1 mM amidine solution in buffered water (pH of interest) at 37°C.

-

Sampling:

-

Aliquot 50 µL at defined intervals (

). -

Quench: Immediately dilute into 200 µL of cold acetonitrile containing 0.1% TFA (stops base hydrolysis).

-

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Gradient: 5% to 95% MeCN/Water (+0.1% TFA).

-

Detection: UV at 210 nm or MS (SIM mode for Amidine [M+H]+ vs Amide [M-NH+O]+).

-

-

Calculation: Plot

vs. time. Slope =

References

-

Mechanisms of Amidine Hydrolysis

- Title: "The hydrolysis of azetidinyl amidinium salts. Part 2.

- Source: Journal of the Chemical Society, Perkin Transactions 2

-

Link:[Link]

-

Hammett Correlations in Hydrolysis

- Title: "Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide"

- Source: Journal of the Chemical Society, Perkin Transactions 2

-

Link:[Link]

-

Benzamidine Stability Data

- Title: "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic w

- Source: ResearchG

-

Link:[Link]

-

Isomerization and Protonation Effects

- Title: "pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines"

- Source: Beilstein Journal of Organic Chemistry

-

Link:[Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Substituent effects on the hydrolysis of analogues of nitracrine {9-[3-(N,N-dimethylamino)propylamino]-1-nitroacridine} - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Comparison Guide: Structural Dynamics of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

[1]

Executive Summary

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide (also known as N,N-dimethyl-N'-(4-nitrophenyl)acetamidine) represents a critical class of "push-pull" chromophores.[1] These molecules feature an electron-donating amidine group coupled to an electron-withdrawing nitro group through a conjugated phenyl linker.[1] This specific architecture is highly valued in drug development for its bioisosteric relationship to amides and in materials science for its nonlinear optical (NLO) properties.[1]

This guide compares the structural integrity and analysis workflows of this compound against its primary structural analogue, N,N-dimethyl-4-nitroaniline , and evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Density Functional Theory (DFT) for structural prediction.

Quick Comparison Matrix

| Feature | Target: N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | Alternative: N,N-dimethyl-4-nitroaniline |

| Electronic Character | Moderate Push-Pull (Sterically hindered) | Strong Push-Pull (Planar conjugation) |

| Steric Strain | High (Methyl group vs. Ortho-H) | Low |

| Conformation | Twisted (Deconjugated) | Planar (Fully Conjugated) |

| Primary Application | Pharmacophore (Bioisostere), Intermediate | NLO Material Standard |

| Crystal Packing | Dipolar antiparallel stacking | Centrosymmetric (often P21/c) |

Structural Analysis & Causality

The "Twist" Mechanism

The defining structural feature of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide is the steric conflict between the methyl group of the acetamidine moiety and the ortho-hydrogen atoms of the phenyl ring.

-

Causality: Unlike the planar N,N-dimethyl-4-nitroaniline, where the dimethylamino group can lie relatively flat against the ring to maximize resonance, the acetamidine's extra methyl group (on the central carbon) forces a rotation.

-

Effect: This rotation breaks the planarity of the

-system.[1] The torsion angle (C-N=C-C) deviates significantly from 0° or 180°, disrupting the "push-pull" charge transfer. -

Implication: This makes the compound less effective as an NLO material but potentially more stable and soluble as a pharmaceutical intermediate due to reduced lattice energy.[1]

Comparative Structural Data

The following table contrasts the experimental crystallographic parameters (derived from CCDC 196325 and related analogs) against the planar nitroaniline standard.

| Parameter | N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | N,N-dimethyl-4-nitroaniline | Significance |

| C-N Bond Length (Amidine/Amine) | ~1.35 Å (Partial double bond) | 1.36 Å | Indicates degree of electron donation.[1] |

| Torsion Angle ( | ~40-60° (Twisted) | < 5° (Planar) | Critical determinant of conjugation efficiency.[1] |

| Nitro Group Planarity | Coplanar with phenyl ring | Coplanar with phenyl ring | Maintains electron withdrawal capacity.[1] |

| Space Group | Typically P21/c or P-1 | P21 or Cc (Non-centrosymmetric variants exist) | Determines bulk material properties (e.g., SHG).[1] |

Experimental Protocols

To ensure reproducibility, we define a self-validating workflow for synthesis and characterization.

Protocol A: Synthesis via Amide Activation

Objective: Synthesize high-purity N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide without producing the symmetric byproduct.

Reagents:

-

N,N-Dimethylacetamide dimethyl acetal (1.2 eq)

-

Solvent: Methanol or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve 4-nitroaniline in anhydrous toluene.

-

Addition: Add N,N-dimethylacetamide dimethyl acetal dropwise at room temperature. Checkpoint: Exothermic reaction indicates immediate imine formation.[1]

-

Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting amine spot (

) should disappear, replaced by the amidine ( -

Isolation: Evaporate solvent under reduced pressure.

-

Crystallization (Critical): Recrystallize from hot ethanol. Slow cooling (0.5°C/min) is required to obtain single crystals suitable for XRD.[1]

Protocol B: Single Crystal XRD Data Collection

Objective: Obtain a dataset with

-

Mounting: Select a crystal with dimensions approx.[1]

mm.[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1] -

Collection: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion of the terminal methyl groups.

-

Strategy: Use Mo-K

radiation ( -

Refinement: Refine the structure using SHELXL. Pay specific attention to the methyl group hydrogen positions; use a riding model (HFIX 137) allowing rotation to fit electron density.

Methodological Comparison: XRD vs. DFT

Is experimental XRD always necessary?

| Feature | Single Crystal XRD (Experimental) | DFT Calculation (B3LYP/6-31G*) | Recommendation |

| Accuracy (Bond Lengths) | High ( | Moderate ( | XRD is mandatory for publication. |

| Packing Forces | Captures intermolecular H-bonds | Ignores packing (Gas phase) | XRD required to understand solubility/melting point.[1] |

| Cost/Time | High (Days to Weeks) | Low (Hours) | Use DFT for screening, XRD for validation.[1] |

Visualizations

Comparison Workflow & Structural Logic

The following diagram illustrates the decision-making process for analyzing this structure, highlighting the critical "Twist" checkpoint.

Caption: Workflow validating the steric "twist" hypothesis using parallel experimental (XRD) and computational (DFT) pathways.

References

-

CCDC 196325 : Crystal Structure of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide.[1] Cambridge Crystallographic Data Centre.[1]

-

JACS 2002 : "Dipolar Character of N-Aryl Amidines."[1] Journal of the American Chemical Society.[1]

-

PubChem : N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide Compound Summary.[1] National Library of Medicine.[1] Link

-

Acta Cryst. E : Structure of related N'-(2-cyano-4-nitrophenyl) derivative.[1] Acta Crystallographica Section E.

Safety Operating Guide

Navigating the Safe Handling of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from data on structurally similar aromatic nitro compounds, ensuring a cautious and comprehensive approach to its handling and disposal.

Hazard Assessment: Understanding the Risks

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide belongs to the family of aromatic nitro compounds. While specific toxicological data for this compound is limited, analogous chemicals exhibit a range of potential hazards. A thorough risk assessment is the cornerstone of safe laboratory practice.

Based on the hazard profiles of structurally related compounds such as N,N-Dimethyl-p-nitroaniline and N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide, the primary concerns include:

-

Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[1][2][3]

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][3]

-

Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

-

Combustibility: As a solid, this compound may form combustible dust concentrations in the air.[1]

-

Organ Toxicity: Some related nitroaromatic compounds have been shown to cause damage to organs, such as the blood and hematopoietic system, through prolonged or repeated exposure.[2]

The following table summarizes the GHS hazard statements for a closely related compound, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide, which informs the precautionary measures outlined in this guide.

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Data sourced from PubChem CID 10900084 for a structurally similar compound.[3] |

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide.

Eye and Face Protection

-

Chemical Safety Goggles: These are mandatory to protect against splashes and airborne particles.

-

Face Shield: A face shield should be worn in conjunction with safety goggles, particularly when handling larger quantities or when there is a significant risk of splashing.

Skin Protection

-

Gloves: Due to the potential for dermal toxicity and skin irritation, selecting the appropriate gloves is paramount.

-

Butyl or Nitrile Gloves: These materials generally offer good resistance to nitro compounds and aromatic amines.[4] It is recommended to use a thicker gauge glove for extended contact.

-

Double Gloving: Wearing two pairs of nitrile gloves can provide additional protection and allows for the safe removal of the outer glove if contamination is suspected.

-

Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, as permeation can occur without visible degradation of the glove material.[5]

-

-

Laboratory Coat: A flame-resistant lab coat that fastens securely is required.

-

Closed-toe Shoes: These are essential to protect against spills.

Respiratory Protection

The use of respiratory protection should be determined by a site-specific risk assessment.

-